(4-Bromo-2-methylphenyl)hydrazine hydrochloride

Organic Synthesis Medicinal Chemistry Cross-Coupling

(4-Bromo-2-methylphenyl)hydrazine hydrochloride is an arylhydrazine salt with the molecular formula C7H10BrClN2 and a molecular weight of 237.53 g/mol. It is a white to off-white solid characterized by a reactive hydrazine (-NHNH2) group ortho to a methyl substituent and para to a bromine atom on the phenyl ring.

Molecular Formula C7H10BrClN2
Molecular Weight 237.52 g/mol
CAS No. 858209-27-5
Cat. No. B3289466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromo-2-methylphenyl)hydrazine hydrochloride
CAS858209-27-5
Molecular FormulaC7H10BrClN2
Molecular Weight237.52 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Br)NN.Cl
InChIInChI=1S/C7H9BrN2.ClH/c1-5-4-6(8)2-3-7(5)10-9;/h2-4,10H,9H2,1H3;1H
InChIKeyDXQUZPNVVNHBRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Bromo-2-methylphenyl)hydrazine hydrochloride (CAS 858209-27-5) – A Differentiated Arylhydrazine Building Block for Regioselective Synthesis


(4-Bromo-2-methylphenyl)hydrazine hydrochloride is an arylhydrazine salt with the molecular formula C7H10BrClN2 and a molecular weight of 237.53 g/mol . It is a white to off-white solid characterized by a reactive hydrazine (-NHNH2) group ortho to a methyl substituent and para to a bromine atom on the phenyl ring . This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly for constructing nitrogen-containing heterocycles and as a precursor in cross-coupling reactions . Its hydrochloride salt form enhances aqueous solubility and bench stability compared to the free base .

Why Substituting (4-Bromo-2-methylphenyl)hydrazine hydrochloride with Regioisomers or Free Bases Introduces Significant Synthetic Risk


Generic substitution of (4-Bromo-2-methylphenyl)hydrazine hydrochloride with its regioisomers (e.g., 2-bromo-4-methylphenyl) or the free base form is scientifically unsound due to three quantifiable divergences. First, the specific 4-bromo-2-methyl substitution pattern governs regioselectivity in electrophilic aromatic substitution and cross-coupling reactions, directly impacting the formation of desired hydrazones and heterocycles . Second, the hydrochloride salt offers superior aqueous solubility and stability compared to the free base, which is a critical advantage for reproducible solution-phase chemistry . Third, the distinct physical properties, such as a decomposition point of 230°C for the HCl salt versus a predicted melting point of 67.6°C for the free base, reflect fundamental differences in solid-state behavior and handling requirements . These differences underscore why in-class compounds cannot be interchanged without compromising synthetic outcomes.

Quantifiable Differentiation of (4-Bromo-2-methylphenyl)hydrazine hydrochloride (858209-27-5) Against Key Comparators


Regioisomeric Substitution Pattern Determines Cross-Coupling and Heterocycle Formation Outcomes

The 4-bromo-2-methyl substitution pattern on the phenyl ring is distinct from regioisomers like (2-bromo-4-methylphenyl)hydrazine hydrochloride (CAS 156941-61-6). This specific arrangement dictates the site of nucleophilic attack and subsequent cross-coupling reactivity. The bromine at the para position relative to the hydrazine group is particularly well-positioned for Suzuki-Miyaura and Buchwald-Hartwig couplings, while the ortho-methyl group provides steric hindrance that can influence regioselectivity in cyclization reactions . In contrast, the 2-bromo-4-methyl isomer presents a different electronic and steric environment, leading to altered reaction pathways and product profiles [1].

Organic Synthesis Medicinal Chemistry Cross-Coupling

Hydrochloride Salt Form Enhances Aqueous Solubility and Bench Stability Compared to Free Base

The hydrochloride salt form of (4-bromo-2-methylphenyl)hydrazine (CAS 858209-27-5) is explicitly chosen over its free base (CAS 56056-25-8) for its improved handling properties. The salt form increases aqueous solubility, which is essential for many reaction conditions, and provides enhanced stability against oxidation and degradation during storage . The free base, in contrast, is more prone to decomposition and requires more stringent handling. The solid-state behavior also differs significantly: the hydrochloride salt decomposes at 230°C , whereas the free base has a predicted melting point of 67.6°C , indicating a more robust solid-state packing in the salt form.

Formulation Process Chemistry Stability

Higher Purity Specification (98%) Reduces Impurity-Driven Side Reactions Compared to Standard Grade Materials

Commercial sources of (4-Bromo-2-methylphenyl)hydrazine hydrochloride vary in purity. A higher purity grade of 98% is available from suppliers like Fluorochem , compared to the more common 95-97% grades from other vendors . This 1-3% increase in purity is quantifiable and significant in multi-step syntheses where trace impurities can catalyze side reactions, poison catalysts, or complicate purification. For example, in metal-catalyzed cross-couplings, even low levels of halogenated or nitrogenous impurities can dramatically reduce catalyst turnover and yield.

Quality Control Process Development Medicinal Chemistry

Higher LogP (2.65) Suggests Enhanced Membrane Permeability and Altered Pharmacokinetics Relative to Regioisomers

The calculated LogP for (4-bromo-2-methylphenyl)hydrazine hydrochloride is 2.65 . This value is significantly higher than the LogP of 1.97 reported for a closely related regioisomeric derivative, N-(2-bromo-4-methylphenyl)acetamide [1]. A higher LogP value is a direct indicator of increased lipophilicity, which correlates with enhanced passive membrane permeability. In the context of medicinal chemistry, this difference could translate to improved cellular uptake or altered blood-brain barrier penetration for compounds derived from this building block compared to those made from less lipophilic isomers.

Medicinal Chemistry Drug Discovery ADME

High Patent Count (72) Indicates Broad Utility and Validated Synthetic Value

The free base form of the compound, (4-bromo-2-methylphenyl)hydrazine, is associated with 72 patents [1]. This high patent count is a strong, quantifiable indicator of the compound's utility and established role as a valuable intermediate in the synthesis of diverse, commercially relevant molecules. It suggests a broad applicability across pharmaceutical and agrochemical research and development, far exceeding that of many less-cited analogs.

Intellectual Property Medicinal Chemistry Agrochemical

Optimized Research and Industrial Application Scenarios for (4-Bromo-2-methylphenyl)hydrazine hydrochloride (858209-27-5)


Synthesis of Regiospecifically Functionalized Heterocycles for Drug Discovery

The unique 4-bromo-2-methyl substitution pattern of this arylhydrazine is ideal for constructing complex heterocyclic scaffolds, such as indoles, pyrazoles, and triazoles, with precise regiocontrol. The ortho-methyl group provides steric influence that can direct cyclization, while the para-bromine serves as a handle for further diversification via cross-coupling . The hydrochloride salt form ensures consistent solubility and reactivity, which is essential for the reproducible synthesis of screening libraries in medicinal chemistry .

High-Yield Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling Reactions

The para-bromine atom on the phenyl ring is optimally positioned for palladium-catalyzed cross-coupling reactions. This compound can be efficiently coupled with a wide range of boronic acids or amines to generate biaryl and arylamine derivatives, which are privileged structures in pharmaceuticals and materials science . The high purity (98%) of this compound minimizes catalyst poisoning by impurities, leading to higher and more reproducible yields in these metal-catalyzed transformations .

Development of Agrochemicals and Specialty Chemicals via Hydrazone Formation

The nucleophilic hydrazine group readily condenses with carbonyl compounds to form stable hydrazones. This reaction is a cornerstone in the synthesis of various agrochemicals, such as pesticides and fungicides . The enhanced aqueous solubility of the hydrochloride salt simplifies the reaction setup and workup procedures in these often water-tolerant condensations .

Synthesis of ADME-Optimized Drug Candidates with Enhanced Lipophilicity

For medicinal chemistry programs targeting intracellular or CNS-penetrant compounds, the elevated LogP (2.65) of this building block offers a strategic advantage. Incorporating this arylhydrazine into a lead molecule can increase overall lipophilicity, potentially improving passive membrane permeability and oral bioavailability compared to more polar analogs [1].

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